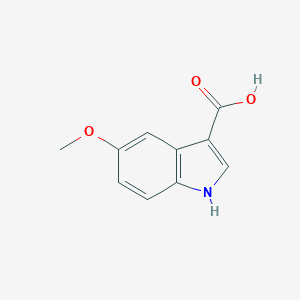

5-Methoxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVSEZGJCOAUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293353 | |

| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-01-0 | |

| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10242-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-indole-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Methoxy-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both theoretical understanding and practical, field-proven protocols. We will dissect the most direct and efficient synthetic strategy, which involves the C3-functionalization of a 5-methoxyindole core, and contrast it with classical named reactions like the Fischer, Japp-Klingemann, and Reissert syntheses, which are regioselectively biased towards other isomers. This guide emphasizes the causality behind procedural choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from the essential amino acid tryptophan to complex natural product alkaloids.[1] The introduction of a methoxy group at the 5-position significantly modulates the electronic properties of the indole ring, enhancing its reactivity and often conferring valuable biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and inflammatory disorders.[2] Its structural motif is a key building block for molecules designed to interact with various biological receptors, making reliable and scalable synthetic access a high priority for the drug development community.

This guide moves beyond a simple recitation of steps to provide a strategic overview of synthesis, focusing on the most logical and efficient path to the desired C3-carboxylated isomer while also providing an expert analysis of alternative, classical routes to the indole core.

Physicochemical and Spectroscopic Profile

A clear understanding of the target molecule's properties is fundamental for tracking reaction progress and verifying the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 10242-01-0 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Appearance | Off-white to light brown solid | - |

| Melting Point | Approx. 231 °C | [3] |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~12.0 (s, 1H, -COOH), ~11.5 (s, 1H, N-H), ~8.0 (s, 1H, H2), ~7.5 (d, 1H, H4), ~7.3 (d, 1H, H7), ~6.8 (dd, 1H, H6), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~165 (C=O), ~154 (C5), ~132 (C7a), ~130 (C3), ~125 (C3a), ~113 (C7), ~112 (C4), ~105 (C2), ~101 (C6), ~55 (-OCH₃) |

| IR | (cm⁻¹): ~3300-2500 (broad, O-H stretch), ~3350 (N-H stretch), ~1680 (C=O stretch), ~1250 (C-O stretch) |

The Primary Synthetic Strategy: Post-Functionalization of the Indole Core

Analysis of indole reactivity dictates that the most direct route to a C3-substituted product is often through electrophilic substitution of a pre-formed indole ring. The C3 position is the most nucleophilic and kinetically favored site for such reactions. Our primary strategy is therefore a robust, three-step sequence: synthesis of the 5-methoxyindole core, C3-formylation via the Vilsmeier-Haack reaction, and subsequent oxidation to the target carboxylic acid.

Step 1: Synthesis of 5-Methoxyindole

The starting indole core can be reliably prepared via several methods. A common academic and industrial approach is the Fischer indole synthesis from p-anisidine (4-methoxyaniline). Alternatively, a modern and efficient route involves the copper-catalyzed methoxylation of 5-bromoindole.[4]

Protocol 1: Synthesis of 5-Methoxyindole from 5-Bromoindole [4]

-

Rationale: This protocol, adapted from patent literature, leverages a copper-catalyzed nucleophilic aromatic substitution, which is often high-yielding and avoids the potentially harsh acidic conditions of the Fischer synthesis.[4]

-

Procedure:

-

To a suitable reaction vessel, add 5-bromoindole (1.0 eq), phenanthroline (0.1 eq), and cuprous bromide (CuBr, 0.05 eq).

-

Add a 30% solution of sodium methoxide in methanol (2.0 eq).

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Monitor the reaction for completion (typically 5-10 hours) by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 5-methoxyindole.[3][4]

-

Step 2: Vilsmeier-Haack Formylation of 5-Methoxyindole

This reaction is the cornerstone for introducing a one-carbon electrophile at the C3 position. It uses a Vilsmeier reagent, a chloroiminium salt, generated in situ from a formamide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[5][6]

Mechanism Rationale: The indole nitrogen's lone pair donates electron density into the ring, making the C3 position highly nucleophilic. This allows it to attack the relatively weak electrophile of the Vilsmeier reagent, where stronger electrophiles might lead to unwanted side reactions.

Protocol 2: Synthesis of 5-Methoxy-1H-indole-3-carbaldehyde [7]

-

Procedure:

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 eq) in a suitable solvent (e.g., anhydrous DMF or CH₂Cl₂) to 0 °C.

-

Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Prepare a solution of 5-methoxyindole (1.0 eq) in anhydrous DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or K₂CO₃ to pH 9-11.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude 5-methoxy-1H-indole-3-carbaldehyde is typically of high purity but can be recrystallized from ethanol if necessary.[8]

-

Step 3: Pinnick Oxidation of the Aldehyde

The final step is the oxidation of the aldehyde to a carboxylic acid. The Pinnick oxidation is the method of choice due to its exceptionally mild conditions and high tolerance for other functional groups, including the electron-rich indole ring which can be sensitive to harsh oxidants.[2][9]

Mechanism Rationale: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite (NaClO₂) and a weak acid buffer (e.g., NaH₂PO₄).[10] A key feature is the inclusion of a scavenger, such as 2-methyl-2-butene, which reacts with the hypochlorous acid (HOCl) byproduct, preventing it from causing unwanted side reactions.[1]

Protocol 3: Synthesis of this compound [1]

-

Procedure:

-

Dissolve 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

To this solution, add 2-methyl-2-butene (a scavenger, ~5-10 eq).

-

In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~5 eq).

-

Add the aqueous oxidant solution to the aldehyde solution at room temperature and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the mixture in an ice bath and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide test is negative.

-

Acidify the mixture to pH ~2-3 with dilute HCl, which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Alternative Synthetic Strategies: A Comparative Overview

While post-functionalization is most direct for the target, a comprehensive understanding requires knowledge of classical indole syntheses. These methods are powerful but are often regioselectively biased towards producing the indole-2-carboxylic acid isomer.

Table 3: Comparative Analysis of Major Indole Synthesis Routes

| Method | Starting Materials | Typical Product | Regioselectivity | Key Advantages | Key Limitations |

| Vilsmeier/Oxidation | 5-Methoxyindole | Indole-3-carboxylic acid | Excellent for C3 | Direct, mild conditions | Requires pre-formed indole core |

| Fischer Synthesis | 4-Methoxyphenylhydrazine, Pyruvic Acid | Indole-2-carboxylic acid | Excellent for C2 | Versatile, well-established | Harsh acidic conditions, not direct for C3-acids |

| Japp-Klingemann | Diazonium salt, β-keto ester | Hydrazone (precursor) | N/A (forms intermediate) | Excellent for hydrazone prep | Multi-step when combined with Fischer |

| Reissert Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | Excellent for C2 | Utilizes nitro-aromatics | Requires reduction step, often harsh conditions |

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone.[11] To synthesize a 5-methoxyindole-2-carboxylic acid, one would react 4-methoxyphenylhydrazine with pyruvic acid. The mechanism proceeds through a[10][10]-sigmatropic rearrangement, which dictates the final connectivity and reliably places the carboxyl group at the C2 position.[9]

While a cornerstone of indole chemistry, its inherent regioselectivity makes it an indirect route to the desired 3-carboxylic acid.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a strategic, multi-step sequence involving the post-functionalization of the 5-methoxyindole core. The Vilsmeier-Haack formylation followed by a mild Pinnick oxidation provides a high-yielding and regioselective route that is tolerant of the sensitive indole nucleus. This approach stands in contrast to classical named reactions like the Fischer and Reissert syntheses, which, while foundational to heterocyclic chemistry, are better suited for the preparation of the isomeric indole-2-carboxylic acids. For drug development professionals, understanding this strategic difference is crucial for efficient route scouting and process optimization. Future work in this area will likely focus on developing catalytic C-H carboxylation methods to further streamline the synthesis, potentially reducing it to a two-step or even one-pot procedure from the core heterocycle.

References

-

Pinnick, H. W. (n.d.). Pinnick oxidation. Wikipedia. Available at: [Link]

-

Al-Zoubi, R. M. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. Available at: [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

-

Fischer, E. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Hunt, J. H., et al. (1966). Journal of the Chemical Society C, 344-345.

-

Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Vilsmeier, A., & Haack, A. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Available at: [Link]

-

That Chemist (old). (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) [Video]. YouTube. Available at: [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

-

Pharmacompass. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Available at: [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules. Available at: [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

Adderley, C. J. R., & Hewgill, F. R. (1968). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C: Organic. Available at: [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxyindole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgsyn.org [orgsyn.org]

- 8. L19072.06 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

The Definitive Spectroscopic Guide to 5-Methoxy-1H-indole-3-carboxylic acid: A Comprehensive Technical Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Spectroscopic Purity and Structural Confirmation

5-Methoxy-1H-indole-3-carboxylic acid (C₁₀H₉NO₃, Molar Mass: 191.19 g/mol ) is a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its indole core, substituted with a methoxy and a carboxylic acid group, provides a versatile scaffold for drug discovery, particularly in the development of novel therapeutics. The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the safety, efficacy, and reproducibility of the final drug product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide offers a detailed examination of the application of these techniques to the comprehensive analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay of the indole ring, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the chemical environment of each proton and carbon atom.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its ability to allow for the observation of exchangeable protons (N-H and COOH).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise ratio.

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| COOH | ~12.0 - 13.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| N-H | ~11.5 - 12.0 | Broad Singlet | - | The indole N-H proton is also deshielded and its signal is often broadened due to quadrupolar relaxation of the nitrogen atom and exchange. |

| H2 | ~8.0 - 8.2 | Singlet | - | The proton at the C2 position is adjacent to the electron-withdrawing carboxylic acid group at C3 and the nitrogen atom, leading to significant deshielding. |

| H4 | ~7.5 - 7.7 | Doublet | ~2.0 - 2.5 | This proton is ortho to the methoxy group and shows a small meta-coupling to H6. |

| H6 | ~6.8 - 7.0 | Doublet of Doublets | ~8.5 - 9.0, ~2.0 - 2.5 | This proton is ortho to H7 and meta to H4, resulting in a doublet of doublets. |

| H7 | ~7.2 - 7.4 | Doublet | ~8.5 - 9.0 | This proton is ortho to H6, showing a large ortho-coupling. |

| OCH₃ | ~3.8 | Singlet | - | The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region. |

Note: The chemical shifts are predicted for a DMSO-d₆ solution and may vary slightly depending on the solvent and concentration.

Caption: Experimental workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carboxylic Acid) | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C5 | ~155 - 160 | The carbon atom bearing the electron-donating methoxy group is significantly deshielded. |

| C7a | ~135 - 140 | A quaternary carbon in the indole ring. |

| C3a | ~130 - 135 | Another quaternary carbon in the indole ring. |

| C2 | ~125 - 130 | The C2 carbon is deshielded by the adjacent nitrogen atom. |

| C3 | ~110 - 115 | The C3 carbon is attached to the carboxylic acid group. |

| C7 | ~110 - 115 | An aromatic carbon in the benzene portion of the indole ring. |

| C6 | ~110 - 115 | An aromatic carbon in the benzene portion of the indole ring. |

| C4 | ~100 - 105 | An aromatic carbon in the benzene portion of the indole ring. |

| OCH₃ | ~55 - 60 | The carbon of the methoxy group appears in the aliphatic region. |

Note: These are approximate chemical shifts, and the actual values may differ.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be employed.

-

ATR-FTIR: A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This is a simple and fast method.

-

KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds. The analysis of a new polymorph of 5-Methoxy-1H-indole-2-carboxylic acid provides valuable reference data.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Carboxylic Acid |

| N-H stretch (indole) | 3300 - 3500 | Medium, Sharp | Indole N-H |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H stretch (methoxy) | 2850 - 3000 | Medium | Aliphatic C-H |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong | Carboxylic Acid |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-O stretch (ether) | 1200 - 1300 | Strong | Methoxy Group |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong | Carboxylic Acid |

| O-H bend (carboxylic acid) | 920 - 950 | Medium, Broad | Carboxylic Acid |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure commonly adopted by carboxylic acids in the solid state.

Caption: Experimental workflow for FTIR analysis.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation:

In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

| Ion | Expected m/z | Ionization Mode |

| [M+H]⁺ | 192.0655 | Positive |

| [M-H]⁻ | 190.0509 | Negative |

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, provides a robust and reliable method for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the unambiguous identification of this important pharmaceutical intermediate. The protocols and data interpretations presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to ensure the quality and integrity of their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link][3]

Sources

- 1. This compound | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity, offering insights grounded in established scientific principles.

Compound Identification and Physicochemical Properties

This compound is a substituted indole derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1][2]. Its structure features a bicyclic indole core, with a methoxy group at the 5-position of the benzene ring and a carboxylic acid functional group at the 3-position of the pyrrole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10242-01-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not consistently reported for the 3-carboxylic acid isomer. The related 5-methoxyindole has a melting point of 52-55 °C. | [4] |

| Solubility | Soluble in methanol. Insoluble in water. | [4] |

| pKa | Data not available. |

Synthesis of this compound

The synthesis of the 5-methoxyindole scaffold is most commonly achieved through the versatile Fischer indole synthesis [5][6][7]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a carbonyl compound[5][6]. For the synthesis of 5-methoxyindoles, 4-methoxyphenylhydrazine is a key starting material. The electron-donating nature of the para-methoxy group generally facilitates the cyclization process[5].

A common route to indole-3-carboxylic acids involves the use of a pyruvate derivative as the carbonyl component, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol outlines a representative two-step procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate

-

Reaction Principle: The Fischer indole synthesis is employed to construct the indole ring system. 4-methoxyphenylhydrazine is reacted with diethyl ketomalonate under acidic conditions to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole ester.

-

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Diethyl ketomalonate

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)[5]

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

-

Add diethyl ketomalonate to the solution and stir at room temperature to form the hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the hydrazone formation is complete, remove the ethanol under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture with stirring. The temperature is typically raised to 80-100 °C[8].

-

Monitor the reaction by TLC until the hydrazone is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-methoxy-1H-indole-3-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Materials:

-

Ethyl 5-methoxy-1H-indole-3-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol or ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 5-methoxy-1H-indole-3-carboxylate in a mixture of methanol (or ethanol) and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Synthetic workflow for this compound.

Spectral Properties

¹H NMR Spectroscopy (Expected)

-

Indole NH: A broad singlet typically downfield (>10 ppm), due to hydrogen bonding and the acidic nature of the proton.

-

Carboxylic Acid OH: A very broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

Aromatic Protons:

-

A singlet for the proton at the 2-position of the indole ring.

-

A doublet for the proton at the 4-position, showing a small coupling to the 6-proton.

-

A doublet of doublets for the proton at the 6-position, coupling to both the 4- and 7-protons.

-

A doublet for the proton at the 7-position, coupling to the 6-proton.

-

-

Methoxy Protons: A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon: A peak in the range of 165-175 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple peaks in the aromatic region (approx. 100-155 ppm), including the carbon bearing the methoxy group at a downfield shift.

-

Methoxy Carbon: A peak around 55 ppm.

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Ether): A strong absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry (Expected)

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and other fragments characteristic of the indole ring system.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the indole ring system, the carboxylic acid group, and the methoxy group.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification with an alcohol in the presence of an acid catalyst[12][13]. This reaction is an equilibrium process and is typically driven to completion by using the alcohol as the solvent[12]. Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)[14].

Caption: Esterification of this compound.

-

Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation under thermal or catalytic conditions to yield the corresponding indole[1][15][16]. Metal-free conditions, such as heating in the presence of a base like potassium carbonate or in a solvent like acetonitrile, have been shown to be effective[1][15]. Acid-catalyzed decarboxylation is also a known transformation for this class of compounds[17].

Reactions of the Indole Ring

-

N-Alkylation: The nitrogen of the indole ring can be alkylated using an alkyl halide in the presence of a base. This reaction typically proceeds with good regioselectivity for the nitrogen over the other positions of the indole ring[18].

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The presence of the electron-donating methoxy group at the 5-position further activates the benzene portion of the ring towards electrophilic substitution. The C-2 position is generally the most nucleophilic site on the pyrrole ring for indoles where the C-3 position is substituted.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.

-

Precursor for Bioactive Molecules: This compound serves as a starting material for the synthesis of more complex indole alkaloids and other heterocyclic systems that are of interest in drug discovery programs[17][19]. Its derivatives have been investigated for a variety of therapeutic targets.

-

Intermediate in Drug Synthesis: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures. For example, related 5-methoxyindole derivatives are precursors to compounds with potential applications in neuroscience and oncology.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its rich chemistry, stemming from the indole nucleus, the carboxylic acid functionality, and the activating methoxy group, allows for a wide range of chemical transformations. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

-

ACS Publications. Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. [Link]

-

Royal Society of Chemistry. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. 1H-Indole-3-carboxylic acid, 5-methoxy-1-(4-methoxyphenyl)-2-methyl-. [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

-

National Institutes of Health. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. [Link]

-

ScienceDirect. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

- Google Patents.

-

Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

SpectraBase. 5-Methoxyindole-2-carboxylic acid. [Link]

-

PubChemLite. 5-methoxy-1-methyl-1h-indole-3-carboxylic acid. [Link]

-

SpectraBase. 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid methyl ester. [Link]

-

ResearchGate. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

Organic Chemistry Data. Acid to Ester. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C... [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

- 10. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. soc.chim.it [soc.chim.it]

Introduction: Contextualizing a Key Heterocyclic Intermediate

An In-depth Technical Guide to the Physical Properties of 5-Methoxy-1H-indole-3-carboxylic Acid

This compound is a member of the indole family, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a methoxy group at the 5-position and a carboxylic acid at the 3-position—imparts distinct electronic and steric properties that influence its reactivity, biological activity, and solid-state behavior. The methoxy group, an electron-donating substituent, enhances the electron density of the indole ring system, impacting its reactivity in synthetic transformations.[1] The carboxylic acid at the 3-position provides a crucial handle for derivatization and is a key determinant of the molecule's acidity and solubility.

This guide provides a comprehensive analysis of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's characteristics to inform its application in synthesis, formulation, and biological screening. We will move beyond simple data reporting to explain the causality behind these properties and the experimental methodologies used to determine them, ensuring a robust and actionable understanding.

Molecular Identity and Core Descriptors

A precise understanding of a molecule begins with its fundamental descriptors. These identifiers are critical for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 10242-01-0 | [2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [2][4] |

| Molecular Weight | 191.18 g/mol | [2] |

| Monoisotopic Mass | 191.058243149 Da | [2] |

| SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)O | [2][5] |

| InChIKey | RVVSEZGJCOAUED-UHFFFAOYSA-N | [2][4] |

Solid-State Properties: Melting Point and Crystallinity

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate are fundamental to its handling, formulation, and stability.

Melting Point

The melting point is a primary indicator of a crystalline solid's purity and thermal stability. While a specific, experimentally determined melting point for this compound is not consistently reported across primary literature, data for closely related analogs provides a valuable reference. For instance, the corresponding aldehyde, 5-Methoxyindole-3-carboxaldehyde, has a reported melting point of 179-183 °C.[6] The presence of the carboxylic acid, which can form strong intermolecular hydrogen-bonded dimers, would be expected to result in a significantly higher melting point. Commercial suppliers often list a melting point range on their certificate of analysis, which should be consulted for specific batches.

Crystal Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the search results, we can infer its likely solid-state packing from extensive studies on similar indole carboxylic acids. For example, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by strong O-H···O hydrogen bonds between the carboxylic acid moieties.[7] This dimerization is a highly conserved motif in carboxylic acids.

Furthermore, the indole N-H group is a potent hydrogen bond donor. It is highly probable that in the crystal lattice of this compound, these N-H groups form hydrogen bonds with available acceptors, such as the carbonyl oxygen of a neighboring dimer or the methoxy oxygen. These interactions, along with potential π–π stacking of the indole rings, create a stable, three-dimensional supramolecular architecture. Understanding this architecture is critical, as it dictates properties like solubility, dissolution rate, and hygroscopicity.

Below is a diagram illustrating the principal hydrogen bonding interactions anticipated in the solid state.

Caption: Expected primary hydrogen bonding: carboxylic acid dimerization and N-H···O interactions.

Solution Properties: Solubility and Acidity

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis (reaction media) and pharmacology (bioavailability). Based on its structure, this compound is a polar molecule with both hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OCH₃) sites.

-

Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic indole core. Solubility will increase significantly at higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

-

Organic Solubility: It is sparingly soluble in non-polar solvents like hexanes. It exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), and in polar protic solvents like methanol and ethanol, especially with heating. The use of DMSO-d₆ as a solvent for NMR analysis of related compounds confirms its solubility in this medium.[8]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity in solution. The primary acidic proton is that of the carboxylic acid group. For comparison, the pKa of indole-3-carboxylic acid is approximately 5.5-6.0. The electron-donating methoxy group at the 5-position is expected to have a minor acid-weakening effect (slightly increasing the pKa) compared to the unsubstituted parent compound. The indole N-H proton is significantly less acidic, with a pKa typically in the range of 16-17.[9]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound in a solvent like DMSO-d₆, the following characteristic signals are expected:

-

A broad singlet for the carboxylic acid proton (O-H) , typically downfield (>12 ppm).

-

A broad singlet for the indole proton (N-H) , around 11-12 ppm.

-

A singlet for the methoxy protons (-OCH₃) , around 3.7-3.8 ppm.

-

Signals for the aromatic protons on the indole ring system. The proton at the 2-position will appear as a singlet or a narrow doublet. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns based on their coupling constants.

-

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (~165-175 ppm) and the methoxy carbon (~55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The gas-phase IR spectrum for the related 5-Methoxyindole-2-carboxylic acid is available in the NIST WebBook, providing a reference for expected vibrational modes.[10] For the 3-carboxylic acid isomer, the key absorption bands would be:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region associated with the C-O bonds of the carboxylic acid and the methoxy ether.

Experimental Protocols

To ensure scientific integrity, the methods for determining these physical properties must be robust and reproducible.

Protocol: Determination of Melting Point

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The causality for a sharp melting range is high purity, whereas a broad range often indicates impurities.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol provides the definitive three-dimensional structure of the molecule in the solid state.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth (Causality): The foundational step requires growing a single, defect-free crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical because it directly controls the kinetics of nucleation and growth, which determines crystal quality.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. An initial electron density map is generated and refined until the calculated diffraction pattern matches the experimentally observed one, yielding the final crystal structure.

Conclusion

The physical properties of this compound—from its solid-state packing and melting point to its solution behavior and spectroscopic signature—are a direct consequence of its molecular structure. The interplay between the indole core, the electron-donating methoxy group, and the hydrogen-bonding carboxylic acid function defines its behavior. A thorough characterization of these properties, using the robust experimental protocols outlined herein, is not merely an academic exercise. It is an essential prerequisite for the rational design of synthetic routes, the development of stable formulations, and the successful application of this versatile molecule in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Gryc, W., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Retrieved January 4, 2026, from [Link]

-

PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Library of Medicine. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Retrieved January 4, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-methoxy-1H-indole-3-carboxylate. Retrieved January 4, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Publishing. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 1H-Indole-3-carboxylic acid, 5-methoxy-1-(4-methoxyphenyl)-2-methyl-. Wiley. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 5-methoxy-1-methyl-1h-indole-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. This compound | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | CAS [matrix-fine-chemicals.com]

- 5. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 [sigmaaldrich.com]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 8. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 9. 5-Methoxyindole | 1006-94-6 [chemicalbook.com]

- 10. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]

5-Methoxy-1H-indole-3-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-1H-indole-3-carboxylic Acid

Executive Summary

This compound is a notable indole derivative primarily recognized as a versatile intermediate in the synthesis of bioactive molecules, particularly those with potential neuroprotective and anti-inflammatory properties.[1] Despite its application in medicinal chemistry, a definitive, well-characterized mechanism of action for the parent compound remains to be fully elucidated in publicly accessible literature. This guide addresses this knowledge gap by synthesizing preclinical data from structurally related indole derivatives to propose and explore putative mechanisms of action. We will delve into potential activities including neuroprotection via antioxidant pathways and monoamine oxidase B (MAO-B) inhibition, as well as potential cytotoxic effects on cancer cell lines. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to investigate these proposed mechanisms.

Introduction: The Indole Scaffold and the Promise of this compound

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[2] From the essential amino acid tryptophan to the neurotransmitter serotonin, indoles are integral to a vast array of physiological processes.[3] Their unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make them ideal for interacting with a wide range of biological targets.

This compound emerges from this rich chemical landscape as a compound of interest. While its primary documented role is that of a synthetic precursor, the known biological activities of its close analogs suggest a therapeutic potential of its own. This guide will, therefore, construct a scientifically-grounded hypothesis of its mechanism of action by examining the established activities of its derivatives, focusing on three key areas: neuroprotection, MAO-B inhibition, and cytotoxicity.

Proposed Mechanisms of Action Based on Analog Research

Neuroprotection via Antioxidant Activity

Reactive oxygen species (ROS) are key players in the pathogenesis of neurodegenerative diseases, causing damage to lipids, proteins, and DNA.[1] The indole nucleus is an electron-rich system, making many of its derivatives effective antioxidants and free radical scavengers.[1][4][5] It is plausible that this compound shares these antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom from the indole nitrogen to neutralize free radicals, thus terminating the oxidative chain reaction.

Putative Antioxidant Mechanism of this compound

Caption: Proposed antioxidant mechanism of this compound.

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[6] Elevated MAO-B activity is associated with neurodegenerative conditions like Parkinson's disease, as it leads to reduced dopamine levels and increased oxidative stress from the byproducts of the reaction.[6][7] A number of indole derivatives have been identified as potent and selective MAO-B inhibitors.[7][8][9] Given this precedent, it is a strong hypothesis that this compound could act as a MAO-B inhibitor. This would represent a significant neuroprotective mechanism by preserving dopamine levels and reducing the generation of neurotoxic reactive oxygen species.

MAO-B Inhibition Pathway

Caption: The role of MAO-B in dopamine metabolism and its inhibition.

Cytotoxic Effects in Cancer Cells

Research into the anticancer potential of indole derivatives is an active field. A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds showing half-maximal effective concentrations (EC50) in the low micromolar range.[2] While the substitution at the 5-position is different (hydroxy vs. methoxy), this finding suggests that the core indole-3-carboxylic acid scaffold possesses cytotoxic potential. The precise mechanism for these derivatives is not fully elucidated but could involve the induction of apoptosis or cell cycle arrest. Therefore, investigating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical and promising avenue of research.

Experimental Protocols for Mechanistic Investigation

To empirically validate the proposed mechanisms of action, the following detailed experimental protocols are provided.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging capacity of a compound.[10]

DPPH Assay Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle to protect it from light.[11]

-

Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

-

Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid and make serial dilutions in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to triplicate wells.

-

Add 100 µL of the solvent as a blank (for 0% scavenging).

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.[10]

-

Determine the IC50 value (the concentration that scavenges 50% of the DPPH radical) by plotting the percentage of scavenging activity against the compound concentrations.

-

MAO-B Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.[12]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine or benzylamine), and a developer solution in the provided assay buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK296, Assay Genie BN01013).[12][13]

-

Prepare a 10X working solution of the test compound and a known MAO-B inhibitor (e.g., Selegiline) as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, add 10 µL of the test inhibitor, positive control, or assay buffer (for the enzyme control) to the appropriate wells.

-

Add 50 µL of the MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 72 hours).[16]

-

-

MTT Assay and Data Analysis:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 490-570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

-

Data Presentation

The results from the aforementioned experiments can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Antioxidant and MAO-B Inhibitory Activity

| Compound | DPPH Scavenging IC50 (µM) | MAO-B Inhibition IC50 (nM) |

|---|---|---|

| This compound | Experimental Value | Experimental Value |

| Ascorbic Acid (Control) | Known Value | N/A |

| Selegiline (Control) | N/A | Known Value |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | This compound EC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | Experimental Value |

| A549 (Lung Cancer) | Experimental Value |

| HDF (Normal Fibroblasts) | Experimental Value |

Future Directions and Conclusion

This guide has outlined a series of plausible mechanisms of action for this compound based on the established biological activities of its structural analogs. The primary hypotheses center on its potential as a neuroprotective agent, acting through antioxidant pathways and the inhibition of MAO-B, and as a cytotoxic agent against cancer cells.

The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. Further research should also explore its anti-inflammatory potential by investigating its effects on key inflammatory mediators such as TNF-α and IL-6 in relevant cell models.[17] The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the development of novel therapeutics. The elucidation of its core mechanism of action is a critical next step in realizing this potential.

References

-

Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

-

Lin, T. K., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Horvath, E., et al. (2006). Indole Derivatives as Neuroprotectants. PubMed. [Link]

-

Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Chaurasiya, B., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]

-

Protocols.io. (2023). MTT (Assay protocol). [Link]

-

Elkamhawy, A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed Central. [Link]

-

Wikipedia. Indole. [Link]

-

Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

-

MDPI. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

Sources

- 1. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. assaygenie.com [assaygenie.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT (Assay protocol [protocols.io]

- 17. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of 5-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

5-Methoxy-1H-indole-3-carboxylic acid, a structurally intriguing indole derivative, is emerging from the vast chemical landscape as a molecule of significant therapeutic interest. While research is still in its nascent stages, the unique placement of the methoxy and carboxylic acid functionalities on the indole scaffold suggests a diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its synthesis, proposed mechanisms of action, and potential applications in neuroprotection, oncology, and anti-inflammatory therapies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to catalyze further investigation into this promising molecule.

Introduction: The Indole Scaffold and the Promise of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution on this bicyclic aromatic heterocycle allows for the fine-tuning of its pharmacological properties. This compound distinguishes itself through the presence of an electron-donating methoxy group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement is anticipated to influence its binding affinity to various biological targets and its pharmacokinetic profile.

While direct studies on this compound are limited, extensive research on closely related analogues, particularly 5-methoxyindole-2-carboxylic acid (MICA) and various indole-3-carboxylic acid derivatives, provides a strong rationale for its investigation across multiple therapeutic areas. This guide will explore these promising avenues, grounded in the available scientific literature.

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is paramount for the successful development of any therapeutic agent. While a definitive, optimized protocol for this compound is not extensively detailed in publicly available literature, established methods for indole synthesis, such as the Fischer, Reissert, and Japp-Klingemann reactions, provide a solid foundation.

A plausible and commonly employed route involves the Fischer indole synthesis, which is a versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The synthesis can be envisioned to proceed via the reaction of 4-methoxyphenylhydrazine with a suitable pyruvate derivative, followed by cyclization and hydrolysis.

Caption: Proposed Fischer indole synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis of related indole-3-carboxylates. Optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for maximizing yield and purity.

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add diethyl 2-oxomalonate (1.05 eq) to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone intermediate.

Step 2: Fischer Indole Cyclization

-